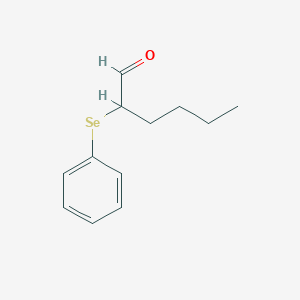

Hexanal, 2-(phenylseleno)-

Description

Properties

CAS No. |

78998-79-5 |

|---|---|

Molecular Formula |

C12H16OSe |

Molecular Weight |

255.23 g/mol |

IUPAC Name |

2-phenylselanylhexanal |

InChI |

InChI=1S/C12H16OSe/c1-2-3-7-12(10-13)14-11-8-5-4-6-9-11/h4-6,8-10,12H,2-3,7H2,1H3 |

InChI Key |

QZBFDGRBAOKHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=O)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Aldehydes

Table 1: Key Properties of Hexanal and Its Derivatives

Key Observations :

- Reactivity: The phenylseleno group in 2-(phenylseleno)-hexanal facilitates redox-driven eliminations (e.g., selenoxide elimination), unlike simple aldehydes like hexanal or octanal, which primarily undergo nucleophilic additions or oxidations .

- Biological Roles : Hexanal and octanal exhibit opposing trends in cancer biomarker studies (hexanal decreases, octanal increases in cancer samples) .

Comparison with Selenium-Containing Compounds

Table 2: Selenium-Based Analogues

Key Differences :

- Selenium Positioning: The phenylseleno group in 2-(phenylseleno)-hexanal is adjacent to the aldehyde, enabling unique elimination pathways, whereas in selenophene derivatives (e.g., dimethyl 5-cyano-4,5-dihydroselenophene), selenium is part of an aromatic system .

Volatile Organic Compound (VOC) Profiles

In contrast:

- Hexanal : Dominates carbonyl VOCs in wine varieties (27.08% of total carbonyls), with thresholds ranging from 4.5–50 μg/L .

- Interaction with Sensors: Hexanal’s detection in mixtures is suppressed by alcohols (e.g., 1-pentanol), highlighting its competitive adsorption behavior .

- Membrane Interactions : Hexanal uniquely interacts with ion-exchange membranes (e.g., sulfonic groups in CEMs), unlike pentanal or heptanal .

Preparation Methods

Transmetalation of Selenoacetals

The most robust method for synthesizing 2-(phenylselanyl)hexanal involves the use of phenylseleno-alkyllithium reagents, derived from selenoacetals. As demonstrated by Seebach and Beck, selenoacetals (e.g., 3 , derived from aldehydes or ketones) undergo kinetically controlled transmetalation with n- or tert-butyllithium in tetrahydrofuran (THF) at −80°C. This generates secondary or tertiary phenylseleno-alkyllithium intermediates (1 ), which subsequently react with electrophiles such as carbonyl compounds.

For example, reacting a hexanal-derived selenoacetal with n-butyllithium produces a phenylseleno-methyllithium species. Quenching this intermediate with a proton source (e.g., H₂O) yields the corresponding alcohol, which is oxidized to the aldehyde via methods such as Swern oxidation. Critical parameters include:

Coupling with Aldehydes

Phenylseleno-alkyllithium reagents (1 ) exhibit nucleophilic character, enabling their addition to aldehydes. For instance, the reaction of 1 (R = n-butyl, R' = H) with pentanal in THF at −78°C produces a secondary alcohol, which is subsequently oxidized to 2-(phenylselanyl)hexanal using pyridinium chlorochromate (PCC). This two-step process achieves yields of 60–70%, with minor byproducts arising from competing elimination or overoxidation.

Selenenylation of α-Halo Aldehydes

Nucleophilic Displacement

An alternative route involves the selenenylation of α-halohexanal precursors. Treating 2-bromohexanal with sodium phenylselenide (NaSePh) in dimethylformamide (DMF) at 25°C facilitates an Sₙ2 displacement, yielding 2-(phenylselanyl)hexanal after 12 hours. Key considerations include:

- Leaving Group Reactivity : Bromides outperform chlorides due to superior leaving-group ability.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SePh⁻.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the product in 50–55% yield.

Limitations and Byproducts

This method is hampered by the instability of α-halo aldehydes, which tend to undergo elimination to form α,β-unsaturated aldehydes. To mitigate this, reactions are performed under inert atmospheres (N₂ or Ar) and at reduced temperatures (0–5°C).

Oxidative Functionalization of Selenides

Selenoxide Elimination

A less conventional approach leverages the oxidative elimination of selenides. Treating 2-(phenylselanyl)hexanol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates a selenoxide intermediate, which undergoes syn-elimination at 40°C to yield 2-(phenylselanyl)hexanal . This method is advantageous for substrates sensitive to strong bases but requires careful control of oxidation stoichiometry to prevent overoxidation to selenones.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Organolithium coupling | 60–70 | High selectivity, scalable | Sensitive to moisture, low temps required |

| α-Halo aldehyde displacement | 50–55 | Straightforward reagents | Instability of intermediates |

| Selenoxide elimination | 45–50 | Mild conditions, avoids strong bases | Requires pre-formed selenol |

Mechanistic Insights and Side Reactions

Competing Pathways in Organolithium Reactions

The transmetalation of selenoacetals with butyllithium proceeds via a single-electron transfer (SET) mechanism, forming a radical intermediate that rapidly couples to yield the organolithium species. Competing pathways include:

- β-Hydride Elimination : At temperatures > −60°C, leading to alkene byproducts.

- Proton Transfer : Undesired quenching by trace protons, necessitating rigorously anhydrous conditions.

Oxidation State Management

Selenium’s redox versatility introduces challenges. Overoxidation during PCC-mediated alcohol oxidation can produce selenoxides, while inadequate oxidation leaves residual alcohols. Catalytic TPAP (tetrapropylammonium perruthenate) offers a milder alternative, though at higher cost.

Industrial and Environmental Considerations

Catalyst Recovery

Homogeneous alkaline catalysts (e.g., NaOH) used in selenoacetal formation pose recovery challenges. Recent advances employ immobilized ionic liquids to enable catalyst recycling, reducing waste.

Selenium Waste Management

Phenylselenol byproducts require careful disposal due to toxicity. Biofiltration systems using Pseudomonas spp. cultures have shown promise in degrading selenols to benign Se⁰.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(phenylseleno)hexanal, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis involves introducing the phenylselenyl group to hexanal precursors via alkylation or selenylation. For analogous compounds (e.g., 1-(phenylseleno)hexan-2-one), protocols in use phenylselenyl reagents with lithium tert-butoxide as a base in anhydrous solvents (e.g., diethyl ether/hexane mixtures). Optimizing yield requires temperature control (0–5°C for exothermic steps), inert atmospheres to prevent oxidation, and chromatography (silica gel with Et2O/Hex eluents) for purification . Reaction time and stoichiometric ratios of selenium precursors (e.g., PhSeLi) should be calibrated via kinetic monitoring (e.g., TLC).

Q. Which analytical techniques are critical for confirming the structure and purity of 2-(phenylseleno)hexanal?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) identifies the aldehyde proton (δ 9.5–10.5 ppm) and selenium coupling patterns. GC-MS confirms molecular weight (e.g., m/z ≈ 214 for C12H14OSe), while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. IR spectroscopy detects the aldehyde C=O stretch (~1720 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection .

Q. What are the key stability considerations for storing 2-(phenylseleno)hexanal, and how do they impact experimental design?

- Methodological Answer : The compound is sensitive to light, oxygen, and moisture. Storage under argon at –20°C in amber vials with molecular sieves prevents degradation. Stability under standard conditions should be monitored via periodic NMR or GC checks. Degradation products (e.g., oxidized selenoxide) can interfere with reactivity studies, necessitating fresh synthesis for critical experiments .

Advanced Research Questions

Q. How does the phenylselenyl moiety in 2-(phenylseleno)hexanal influence its redox behavior in catalytic applications?

- Methodological Answer : The phenylselenyl group participates in redox cycles, forming selenoxide intermediates upon oxidation (e.g., with H2O2 or mCPBA). These intermediates undergo syn-elimination to generate α,β-unsaturated aldehydes, a reaction monitored via ¹H NMR (disappearance of Se–CH2 signals) or GC. Kinetic studies (e.g., hexanal quantification in ) reveal rate constants influenced by selenium’s electron-withdrawing effects. Computational DFT studies model transition states to predict regioselectivity .

Q. What methodologies address discrepancies in the biological activity data of 2-(phenylseleno)hexanal derivatives across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, selenium bioavailability). Standardized protocols include:

- Transcriptomic profiling (RNA-seq) to identify gene expression changes (e.g., mitochondrial genes in ).

- Mitochondrial assays (JC-1 probe for membrane potential; ROS detection via DCFH-DA).

- Selenium-specific quantification (ICP-MS for cellular uptake). Dose-response curves and comparative studies with selenium-deficient media clarify mechanistic roles .

Q. How can computational modeling predict the reactivity of 2-(phenylseleno)hexanal in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for selenium-centered reactions (e.g., oxidation, nucleophilic additions). Molecular docking simulations predict interactions with biological targets (e.g., antioxidant enzymes). Crystallographic phase annealing (SHELX-90 in ) resolves structural ambiguities in reaction intermediates. QSAR models correlate Hammett constants (σ) with reaction rates to design derivatives with tailored reactivity .

Data Contradiction Analysis

Q. Why do studies report conflicting oxidative stability data for selenium-containing aldehydes like 2-(phenylseleno)hexanal?

- Methodological Answer : Discrepancies stem from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize selenoxide intermediates, altering oxidation pathways.

- Analytical thresholds : Hexanal quantification () varies with GC sensitivity (e.g., FID vs. MS detectors).

- Environmental factors : Light exposure during storage accelerates degradation. Harmonizing protocols (e.g., ISO 17025) and using internal standards (e.g., deuterated hexanal) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.